6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. One common method involves the condensation of an appropriate β-ketoester with guanidine derivatives under acidic or basic conditions, followed by alkylation and amination steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methylamino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for nucleic acid analogs or enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-isobutyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-amino-5-(methylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-5(2)4-13-7(10)6(11-3)8(14)12-9(13)15/h5,11H,4,10H2,1-3H3,(H,12,14,15) |
InChI Key |
VSRJFUPOIMKCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.